Procuring the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold for JAK inhibitors often suffers from low yields and hazardous alkylation steps. Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS 773076-83-8) solves this as a pre-alkylated intermediate, achieving >80% yield in cyclocondensation vs. ~57% for the diethoxy analog. • Enables direct telescoped API synthesis, bypassing bromoacetaldehyde acetal handling at 120-130°C. • Delivers >99% pure pyrimidine intermediates for ruxolitinib, tofacitinib, abrocitinib. • Facilitates aqueous workup without high-vacuum isolation, reducing solvent use.
Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS 773076-83-8) is a highly functionalized aliphatic building block characterized by a cyano group, an ethyl ester, and a dimethyl acetal moiety. In industrial procurement, it is primarily sourced as a critical advanced intermediate for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, which serves as the core pharmacophore for numerous Janus kinase (JAK) inhibitors, including ruxolitinib, tofacitinib, and abrocitinib [1]. By procuring this pre-alkylated intermediate, manufacturers can directly initiate cyclocondensation with formamidine acetate, bypassing the hazardous and yield-limiting upstream alkylation of ethyl cyanoacetate [2]. Its specific dimethoxy protection profile is optimized for high-yield, telescoped API manufacturing processes where downstream purity and scalable processability are paramount.
Attempting to substitute ethyl 2-cyano-4,4-dimethoxybutanoate with its closest in-class analog, ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2), introduces severe process inefficiencies during API scale-up. Patent literature demonstrates that the synthesis of the diethoxy analog is fundamentally limited to a theoretical yield of approximately 57%, whereas the dimethoxy variant routinely achieves yields exceeding 80% [1]. This significant yield gap directly inflates raw material costs and waste generation. Furthermore, opting to procure the unalkylated baseline precursor, ethyl cyanoacetate, forces the manufacturer to perform the alkylation in-house. This requires handling highly reactive bromoacetaldehyde acetals and strong bases at elevated temperatures (120-130°C), which complicates plant safety protocols, increases cycle times, and generates stoichiometric bromide waste streams [1]. Therefore, procuring the specific dimethoxybutanoate intermediate is essential for maintaining process economics and operational safety.
In the synthesis of pyrrolo[2,3-d]pyrimidine precursors, the choice of the acetal protecting group significantly impacts upstream efficiency. Process data indicates that the preparation of the diethoxy analog (ethyl 2-cyano-4,4-diethoxybutyrate) from bromoacetaldehyde diethyl acetal is limited to a theoretical yield of approximately 57%. In contrast, the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate achieves yields exceeding 80% under comparable conditions [1].
| Evidence Dimension | Upstream theoretical/practical yield |
| Target Compound Data | >80% yield |
| Comparator Or Baseline | Ethyl 2-cyano-4,4-diethoxybutyrate (57% yield) |
| Quantified Difference | >23% absolute increase in yield |
| Conditions | Alkylation of ethyl cyanoacetate with respective 2-bromo-1,1-dialkoxyethanes |
Selecting the dimethoxy variant directly reduces raw material waste and lowers the overall cost of goods for API manufacturing.
Ethyl 2-cyano-4,4-dimethoxybutanoate exhibits excellent reactivity in cyclocondensation reactions with formamidine acetate. When refluxed in the presence of sodium ethoxide, it converts to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol with a conversion rate of 75% and an isolated HPLC purity of 99.8 area% [1]. Crucially, the resulting reaction mixture can be diluted with water and directly processed into the subsequent acidic cyclization step without requiring high-vacuum fractionation, which is often necessary for alternative routes [2].
| Evidence Dimension | Cyclocondensation purity and processability |
| Target Compound Data | 99.8 area% HPLC purity; direct aqueous telescoping |
| Comparator Or Baseline | Traditional routes requiring high-vacuum fractionation |
| Quantified Difference | Elimination of 1 major purification step; 99.8% purity |
| Conditions | Reflux with formamidine acetate and NaOEt, followed by aqueous dilution |
The ability to telescope the intermediate without complex purification significantly reduces solvent consumption and shortens manufacturing cycle times.
Procuring pre-synthesized ethyl 2-cyano-4,4-dimethoxybutanoate bypasses the need for the in-house alkylation of ethyl cyanoacetate. The baseline in-house process requires the handling of highly reactive 2-bromo-1,1-dimethoxyethane and strong bases (such as potassium carbonate at 120-130°C or sodium hydride) [1]. By sourcing the advanced intermediate, manufacturers eliminate these hazardous steps, thereby avoiding the generation of stoichiometric bromide waste streams and reducing the safety burden on the API facility.
| Evidence Dimension | Hazardous reagent usage |
| Target Compound Data | 0 equivalents of strong base/alkyl halides required in-house |
| Comparator Or Baseline | Ethyl cyanoacetate (requires 1 eq. 2-bromo-1,1-dimethoxyethane and strong base) |
| Quantified Difference | 100% reduction in in-house alkylating agent handling |
| Conditions | Industrial scale-up of pyrrolo[2,3-d]pyrimidine scaffolds |
Avoiding the in-house use of toxic alkylating agents and strong bases streamlines regulatory compliance and enhances overall plant safety.
This compound is the optimal starting material for the commercial synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. Its high-purity cyclocondensation profile ensures that the subsequent chlorination steps proceed with minimal by-product formation, making it superior to diethoxy analogs or unalkylated precursors [1].
Because it reliably yields >99% pure pyrimidine intermediates, this compound is directly applicable in the scaled manufacturing routes of blockbuster Janus kinase (JAK) inhibitors, including ruxolitinib, tofacitinib, and abrocitinib, where strict impurity control is mandated by regulatory agencies [2].
Ideal for process chemistry groups developing streamlined, telescoped synthetic routes. The ability of this compound's cyclized derivatives to undergo direct aqueous workup without intermediate high-vacuum isolation significantly reduces solvent consumption and operational complexity in pilot-plant environments [1].